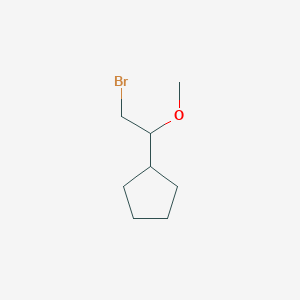
(2-Bromo-1-methoxyethyl)cyclopentane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(2-Bromo-1-methoxyethyl)cyclopentane” is a chemical compound with the CAS Number: 1824189-53-8 . It has a molecular weight of 207.11 . The IUPAC name for this compound is the same as its common name .
Molecular Structure Analysis
The molecular structure of “(2-Bromo-1-methoxyethyl)cyclopentane” is represented by the InChI code: 1S/C8H15BrO/c1-10-8(6-9)7-4-2-3-5-7/h7-8H,2-6H2,1H3 . Cyclopentane, the base structure of this compound, is not planar. The overall strain is reduced by twisting of the molecule out of the plane .Aplicaciones Científicas De Investigación
Palladium-Catalyzed Cross-Coupling Reactions
One of the prominent applications involves the use of palladium-catalyzed cross-coupling reactions, where aryl bromides are coupled with arylboronic acids. The efficiency of these reactions is significantly influenced by the nature of the ligand, as demonstrated by the system of cis,cis,cis-1,2,3,4-tetrakis(diphenylphosphinomethyl)cyclopentane with palladium, achieving high substrate-to-catalyst ratios and good yields. This methodology underscores the potential for compounds like (2-Bromo-1-methoxyethyl)cyclopentane to be used in complex synthesis pathways, leveraging the remarkable influence of ligand structure on reaction outcomes (Feuerstein et al., 2001).
Radical Cyclization and Chain Reactions
Radical reactions represent another critical area of application. For instance, cyclization of 1,6-enynes with arylboronic acids in the presence of a rhodium(I) complex, as studied by Miura et al., shows the potential for creating complex cyclopentane structures through regioselective addition and intramolecular carborhodation. This approach could be adapted for synthesizing derivatives of (2-Bromo-1-methoxyethyl)cyclopentane, indicating its utility in forming cyclic structures via radical pathways (Miura, Shimada, & Murakami, 2005).
Bromination-mediated Synthesis
Bromination plays a critical role in the regioselective preparation of cyclopentadienyl-type fullerene derivatives, highlighting the importance of brominated intermediates in synthesizing structurally complex molecules. This process, involving stepwise replacement of bromine atoms by methoxyl groups, showcases the versatility of bromo-substituted compounds in organic synthesis, providing a pathway that could be relevant for the functionalization of (2-Bromo-1-methoxyethyl)cyclopentane (Zhang, Xin, & Gan, 2011).
Synthetic Equivalents and Synthons
The synthesis of 2-bromo-3-methoxy-1,3-dimethylcyclopentene demonstrates the role of bromo and methoxyethyl substituted cyclopentanes as synthetic equivalents for creating fulvenes and ansa-metallocene complexes. This illustrates the compound's potential as a versatile synthon in organic chemistry, enabling the construction of complex molecules and potentially facilitating new catalytic processes (Won et al., 2004).
Propiedades
IUPAC Name |
(2-bromo-1-methoxyethyl)cyclopentane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15BrO/c1-10-8(6-9)7-4-2-3-5-7/h7-8H,2-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDKRXSVVYQCAFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CBr)C1CCCC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15BrO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Bromo-1-methoxyethyl)cyclopentane | |
CAS RN |
1824189-53-8 |
Source


|
| Record name | (2-bromo-1-methoxyethyl)cyclopentane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 4-({[(6-ethyl-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl)thio]acetyl}amino)benzoate](/img/structure/B2663585.png)
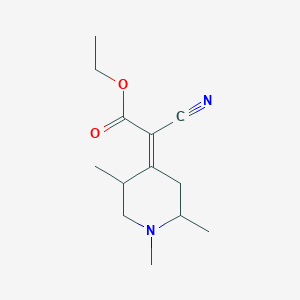
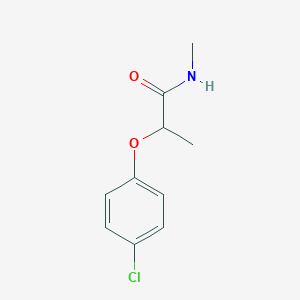
![4-(dimethylamino)-N-(naphtho[1,2-d]thiazol-2-yl)benzamide](/img/structure/B2663588.png)
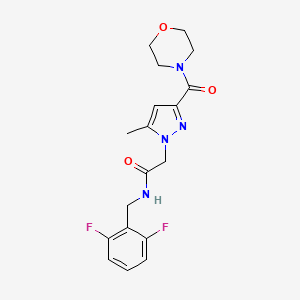
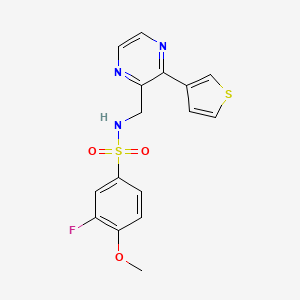

![Benzofuran-2-yl(4-((4-chlorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)methanone](/img/structure/B2663595.png)
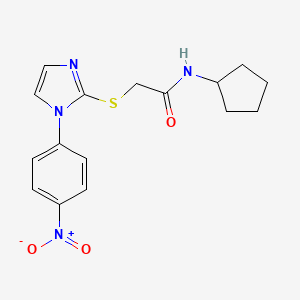
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-(6-(pyridin-2-ylamino)pyridazin-3-yl)piperazine-1-carboxamide](/img/structure/B2663600.png)
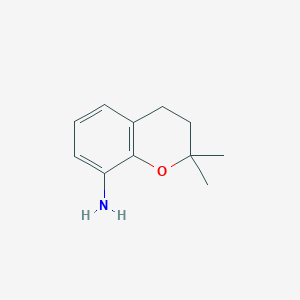
![2-[1-(2-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(oxolan-2-ylmethyl)acetamide](/img/structure/B2663602.png)

![N'-[(E)-(2,6-dichlorophenyl)methylidene]-4-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide](/img/no-structure.png)